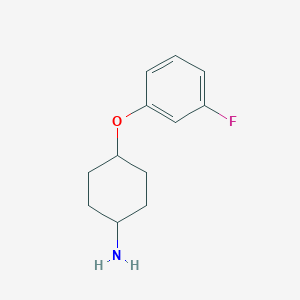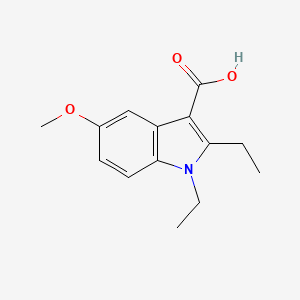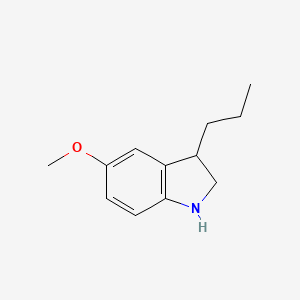
5-Methoxy-3-propyl-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-3-propyl-2,3-dihydro-1H-indole is a chemical compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole structure . For this specific compound, the starting materials would include a methoxy-substituted phenylhydrazine and a propyl-substituted aldehyde or ketone.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale Fischer indole synthesis. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time. Catalysts such as methanesulfonic acid may be used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-propyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
5-Methoxy-3-propyl-2,3-dihydro-1H-indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methoxy-3-propyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. For example, they may act as inhibitors of specific enzymes involved in disease pathways or as agonists/antagonists of receptors that regulate biological processes . The exact mechanism would depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2,3-dihydro-1H-indole: Similar in structure but lacks the propyl group at the 3-position.
5-Methoxyindole: Contains a methoxy group at the 5-position but does not have the dihydro or propyl modifications.
5-Methoxy-2-methylindole: Features a methoxy group at the 5-position and a methyl group at the 2-position.
Uniqueness
5-Methoxy-3-propyl-2,3-dihydro-1H-indole is unique due to the specific combination of the methoxy and propyl groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
5-methoxy-3-propyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H17NO/c1-3-4-9-8-13-12-6-5-10(14-2)7-11(9)12/h5-7,9,13H,3-4,8H2,1-2H3 |
InChI Key |
SADPKZOJFZCCFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CNC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dimethyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13233041.png)

![4-(1-Propyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13233058.png)
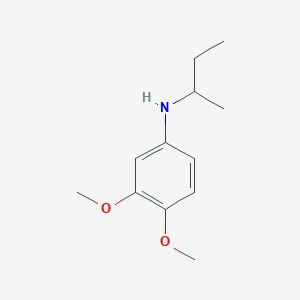
![Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13233075.png)


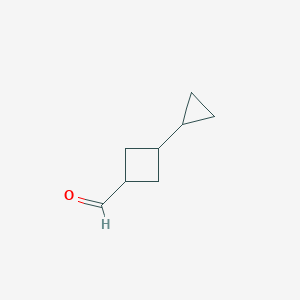
![2-[(4-Phenylbutan-2-yl)amino]propan-1-ol](/img/structure/B13233086.png)
![7-Methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B13233094.png)
![2-[(Pyridin-3-yl)methoxy]propanoic acid hydrochloride](/img/structure/B13233099.png)
